An In-Depth Technical Guide on (S)-2-(3,4,5-Trimethoxyphenyl)butanoic Acid
An In-Depth Technical Guide on (S)-2-(3,4,5-Trimethoxyphenyl)butanoic Acid
CAS Number: 195202-08-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-(3,4,5-Trimethoxyphenyl)butanoic acid, with CAS number 195202-08-5, is a chiral organic compound belonging to the class of 2-arylalkanoic acids. Its structure features a butanoic acid backbone with a 3,4,5-trimethoxyphenyl group attached to the stereogenic center at the second carbon. The trimethoxyphenyl moiety is a key pharmacophore in a variety of biologically active molecules, suggesting potential therapeutic applications for this compound. This technical guide provides a comprehensive overview of the available scientific information on (S)-2-(3,4,5-Trimethoxyphenyl)butanoic acid and related compounds, focusing on its chemical synthesis, potential biological activities, and likely mechanisms of action.
Synonyms:
-
(S)-2-(3,4,5-Trimethoxyphenyl)butyric acid[1]
-
(2S)-2-(3,4,5-trimethoxyphenyl)butanoic acid[1]
-
(S)-α-Ethyl-3,4,5-trimethoxybenzeneacetic acid
Chemical and Physical Properties
A summary of the key chemical and physical properties for (S)-2-(3,4,5-Trimethoxyphenyl)butanoic acid is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 195202-08-5 | [1][2][3] |
| Molecular Formula | C₁₃H₁₈O₅ | [1][2][3] |
| Molecular Weight | 254.28 g/mol | [2] |
| Physical Form | Solid | [3] |
| Boiling Point | 378.9 °C at 760 mmHg | [3] |
| Purity | Typically available in 97% or 98% purity | [3][4] |
| Storage Temperature | Room Temperature | [3] |
Synthesis
Representative Experimental Protocol for Asymmetric Synthesis of 2-Arylalkanoic Acids
The following is a generalized protocol based on methods for synthesizing similar chiral acids and should be considered illustrative rather than a validated procedure for the title compound.
Step 1: Preparation of Chiral Oxazolidinone Acyl Imide A solution of 3,4,5-trimethoxyphenylacetic acid in an appropriate aprotic solvent (e.g., dichloromethane) would be treated with a coupling agent (e.g., oxalyl chloride or a carbodiimide) to form the acid chloride or an activated ester. This intermediate would then be reacted with a chiral auxiliary, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, in the presence of a non-nucleophilic base (e.g., triethylamine) to yield the corresponding N-acyloxazolidinone.
Step 2: Stereoselective Alkylation The N-acyloxazolidinone is deprotonated with a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), at low temperature (e.g., -78 °C) to form a chiral enolate. This enolate is then reacted with an ethylating agent (e.g., ethyl iodide or ethyl triflate). The steric hindrance provided by the chiral auxiliary directs the approach of the electrophile, leading to the formation of the desired (S)-diastereomer with high stereoselectivity.
Step 3: Cleavage of the Chiral Auxiliary The chiral auxiliary is removed by hydrolysis under basic conditions, for example, with lithium hydroxide in a mixture of tetrahydrofuran and water. Acidic workup then yields the final product, (S)-2-(3,4,5-Trimethoxyphenyl)butanoic acid. The chiral auxiliary can often be recovered and reused.
Biological Activity
While specific quantitative biological data for (S)-2-(3,4,5-Trimethoxyphenyl)butanoic acid are not extensively reported in peer-reviewed literature, the trimethoxyphenyl moiety is present in numerous compounds with significant biological activities. Research on structurally related molecules suggests that this class of compounds may possess anticancer, anti-inflammatory, and neuroprotective properties. Table 2 summarizes the biological activities of some representative trimethoxyphenyl-containing compounds. It is crucial to note that these data are for related, but distinct, molecules and should not be directly extrapolated to the title compound.
| Compound Class | Specific Compound | Biological Activity | Assay | Quantitative Data (IC₅₀/EC₅₀) | Reference |
| Trimethoxyphenyl-based Chalcones | Chalcone Derivative | Antiproliferative | Tubulin Polymerization Inhibition | IC₅₀ = 2.2 µM | [5] |
| Trimethoxyphenyl Pyrimidines | Compound 9p | Antiproliferative | HeLa, MCF-7, A549 cell lines | IC₅₀ values reported | [6] |
| Triazolylthioacetamides | Compound 8b | Antiproliferative | Tubulin Polymerization Inhibition | IC₅₀ = 5.9 µM | [7] |
| Tetramethoxyflavone (TMF) | 3′,4′,5,7-Tetramethoxyflavone | Anti-neuroinflammatory | LPS-induced BV2 cells | Data on cytokine reduction | [8] |
| Tetrahydrofuran Derivative | L-652,731 | PAF Receptor Antagonist | [³H]PAF Binding | ED₅₀ = 2 x 10⁻⁸ M | [9] |
Potential Mechanisms of Action
The precise molecular targets and signaling pathways for (S)-2-(3,4,5-Trimethoxyphenyl)butanoic acid have not been elucidated. However, based on the activities of related trimethoxyphenyl compounds, two primary potential mechanisms of action can be hypothesized: inhibition of tubulin polymerization and modulation of neuroinflammatory pathways.
Inhibition of Tubulin Polymerization
The 3,4,5-trimethoxyphenyl group is a well-known pharmacophore that binds to the colchicine-binding site on β-tubulin.[10][11] This interaction disrupts the dynamic equilibrium of microtubule assembly and disassembly, which is essential for mitotic spindle formation during cell division. The resulting mitotic arrest can lead to apoptosis in rapidly proliferating cells, such as cancer cells. Many compounds containing the trimethoxyphenyl moiety have been investigated as potential anticancer agents due to this mechanism.[5][7][12]
Modulation of Neuroinflammatory Pathways
Neuroinflammation is a key pathological feature of many neurodegenerative diseases. Microglia, the resident immune cells of the central nervous system, play a central role in orchestrating the neuroinflammatory response. Over-activation of microglia can lead to the release of pro-inflammatory cytokines and reactive oxygen species, contributing to neuronal damage. Studies on related trimethoxy- and other methoxy-containing phenolic compounds have shown that they can suppress neuroinflammation by inhibiting key signaling pathways such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.[8][13] Inhibition of these pathways can reduce the production of inflammatory mediators.
References
- 1. (2S)-2-(3,4,5-Trimethoxyphenyl)butanoic acid | 195202-08-5 | VHA20208 [biosynth.com]
- 2. 195202-08-5 | (S)-2-(3,4,5-Trimethoxyphenyl)butanoic acid | Chiral Building Blocks | Ambeed.com [ambeed.com]
- 3. (S)-2-(3,4,5-Trimethoxyphenyl)butanoic acid | 195202-08-5 [sigmaaldrich.com]
- 4. 195202-08-5 Cas No. | (2S)-2-(3,4,5-Trimethoxyphenyl)butanoic acid | Apollo [store.apolloscientific.co.uk]
- 5. Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Discovery and optimization of 3,4,5-trimethoxyphenyl substituted triazolylthioacetamides as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. TMF Attenuates Cognitive Impairment and Neuroinflammation by Inhibiting the MAPK/NF-κB Pathway in Alzheimer’s Disease: A Multi-Omics Analysis [mdpi.com]
- 9. trans-2,5-Bis-(3,4,5-trimethoxyphenyl)tetrahydrofuran. An orally active specific and competitive receptor antagonist of platelet activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent advances in trimethoxyphenyl (TMP) based tubulin inhibitors targeting the colchicine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Natural antitubulin agents: importance of 3,4,5-trimethoxyphenyl fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 4-methoxycinnamyl p-coumarate reduces neuroinflammation by blocking NF-κB, MAPK, and Akt/GSK-3β pathways and enhancing Nrf2/HO-1 signaling cascade in microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
(Note: This is a representative 2D structure. The actual 3D conformation would be determined experimentally.)